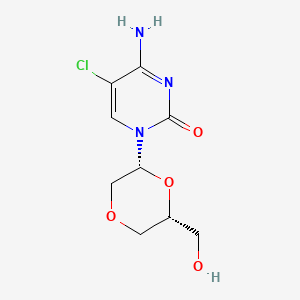![molecular formula C17H21N5O3 B12920410 2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one CAS No. 647831-12-7](/img/structure/B12920410.png)
2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzo[d]oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment of the Hexyl Chain: The benzo[d]oxazole derivative is then reacted with a hexyl halide under basic conditions to introduce the hexyl chain.
Formation of the Pyrimidine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety.
Reduction: Reduction reactions can target the pyrimidine ring or the benzo[d]oxazole moiety.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Research: It can be used as a probe or reagent in various biological assays and studies.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety could play a role in binding to biological targets, while the pyrimidine ring might be involved in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with one less amino group.
2,6-Diamino-5-(6-(benzo[d]thiazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one: Similar structure but with a benzo[d]thiazole moiety instead of benzo[d]oxazole.
Uniqueness
The presence of both the benzo[d]oxazole moiety and the pyrimidine ring, along with the specific substitution pattern, makes 2,6-Diamino-5-(6-(benzo[d]oxazol-2-yl)-6-hydroxyhexyl)pyrimidin-4(1H)-one unique. This combination of features can result in distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Número CAS |
647831-12-7 |
|---|---|
Fórmula molecular |
C17H21N5O3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2,4-diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H21N5O3/c18-14-10(15(24)22-17(19)21-14)6-2-1-3-8-12(23)16-20-11-7-4-5-9-13(11)25-16/h4-5,7,9,12,23H,1-3,6,8H2,(H5,18,19,21,22,24) |
Clave InChI |
SOLJLFVWXNCKMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C(CCCCCC3=C(N=C(NC3=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


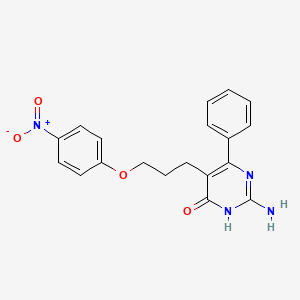
![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

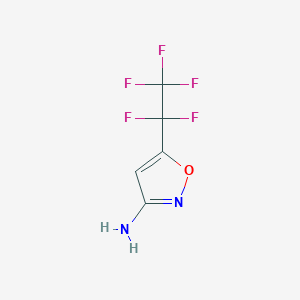

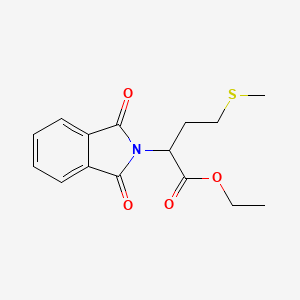
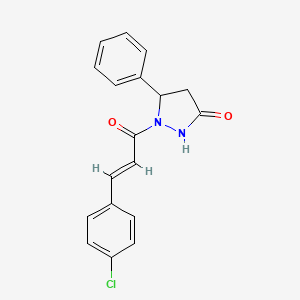
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
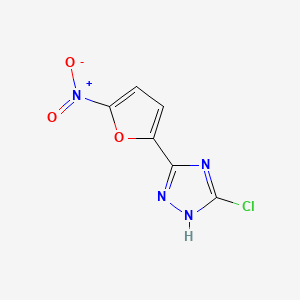
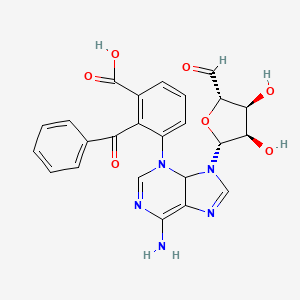

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
